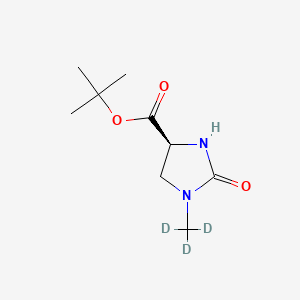
10-Hydroxy Protriptyline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
10-Hydroxy Protriptyline is a metabolite of Protriptyline . Protriptyline is a tricyclic antidepressant (TCA) used to treat depression . It is thought to work by increasing the activity of serotonin in the brain .
Molecular Structure Analysis
The molecular formula of 10-Hydroxy Protriptyline is C19H21NO . The molecular weight is 281.4 . The IUPAC name is 2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-9-ol .Scientific Research Applications
Metabolism and Identification in Rat Urine : 10-Hydroxy Protriptyline, along with other metabolites of Protriptyline, was identified in rat urine, suggesting its role in the drug's metabolism (Rovei et al., 1976).
Role in Amitriptyline Metabolism : Hydroxylation of Amitriptyline, a related tricyclic antidepressant, produces 10-Hydroxy compounds, indicating a common metabolic pathway in the metabolism of tricyclic antidepressants (Breyer‐Pfaff, 2004).
CYP2D6 Genotype and 10-Hydroxylation : The study of the CYP2D6 genotype's influence on the disposition of nortriptyline and its major metabolite 10-Hydroxynortriptyline in white subjects revealed significant implications for drug metabolism and efficacy (Dalén et al., 1998).
Effects on Serotonin and Dopamine Uptake : Protriptyline, including its concentrations at 10−7 M to 10−4 M, impacts the uptake of serotonin and dopamine in human platelet-rich plasma (Trenchard et al., 1975).
Clinical Application in Depression Treatment : The presence of 10-Hydroxy metabolites of nortriptyline, a related compound, in higher concentrations than the parent drug in the plasma and CSF of depressed patients suggests their significant role in antidepressant therapy (Nordin et al., 1985).
Application in Narcolepsy and Hypersomnia : Protriptyline has been found effective in controlling symptoms of narcolepsy-cataplexy syndrome and hypersomnia, indicating its therapeutic potential in sleep disorders (Schmidt Hs et al., 1977).
Potential Cardiac Side Effects : A case of congestive heart failure associated with high plasma levels of 10-Hydroxynortriptyline highlights the need for further research on the effects of antidepressants' active metabolites (Young et al., 1984).
Mechanism of Action in Prostate Cancer Cells : Protriptyline's effect on Ca2+ movement and cell death in human prostate cancer cells reveals insights into its pharmacological mechanism and potential application in cancer treatment (Chang et al., 2015).
Cognitive and Motor Performance Impacts : Studies on tricyclic antidepressants, including Protriptyline, indicate their significant impact on cognitive and motor performance, important for understanding their effects on daily activities (Bye et al., 1978).
Inhibition of Noradrenaline Uptake : 10-Hydroxymetabolites of nortriptyline demonstrate pronounced inhibition of noradrenaline uptake, suggesting their contribution to the drug's therapeutic effects, particularly in the treatment of depression (Bertilsson et al., 1979).
properties
IUPAC Name |
2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-10,13,16,20-21H,6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHKAPUZDMTRJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C=C(C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675957 |
Source


|
| Record name | 5-[3-(Methylamino)propyl]-5H-dibenzo[a,d][7]annulen-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxy Protriptyline | |
CAS RN |
27462-57-3 |
Source


|
| Record name | 10-Hydroxyprotriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027462573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Methylamino)propyl]-5H-dibenzo[a,d][7]annulen-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-HYDROXYPROTRIPTYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4K47H6NLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)








